molecular formula C14H11N5OS B2866970 2-(pyrazin-2-yl)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide CAS No. 1235006-62-8

2-(pyrazin-2-yl)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide

Cat. No.: B2866970
CAS No.: 1235006-62-8
M. Wt: 297.34
InChI Key: AHVQVFLOELGRLR-UHFFFAOYSA-N
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Description

2-(Pyrazin-2-yl)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted at position 2 with a pyrazine ring and at position 4 with a carboxamide group linked to a pyridin-4-ylmethyl moiety. Its molecular formula is C₁₄H₁₁N₅OS (molecular weight: 305.34 g/mol) . The compound is synthesized via coupling reactions between thiazole carboxylate intermediates and pyridin-4-ylmethylamine, following protocols similar to those described for related thiazole carboxamides .

Properties

IUPAC Name

2-pyrazin-2-yl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS/c20-13(18-7-10-1-3-15-4-2-10)12-9-21-14(19-12)11-8-16-5-6-17-11/h1-6,8-9H,7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVQVFLOELGRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(pyrazin-2-yl)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is a heterocyclic organic molecule that incorporates a thiazole ring, a pyrazine moiety, and a pyridine group. This unique structural combination contributes to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. The molecular formula of this compound is C₁₃H₁₃N₅O, and its intricate structure allows for various interactions with biological targets.

Biological Activity Overview

Preliminary studies suggest that This compound exhibits significant biological activity, particularly as an inhibitor of inducible nitric oxide synthase (iNOS) . This enzyme is crucial in various physiological processes, including inflammation and immune responses. Inhibition of iNOS may have therapeutic implications for diseases characterized by excessive nitric oxide production, such as neurodegenerative disorders and certain cancers .

Table 1: Summary of Biological Activities

Compound Name Structure Features Biological Activity
This compoundThiazole, Pyrazine, PyridineNitric oxide synthase inhibitor
2-Amino-thiazoleThiazole coreAntimicrobial
Pyridinyl-thiazolesPyridine attached to thiazoleAntitumor
Pyrazinyl-thiazolesPyrazine linked to thiazoleAnti-inflammatory

The mechanism by which this compound exerts its biological effects involves several pathways:

  • iNOS Inhibition : By inhibiting iNOS, the compound may reduce the production of nitric oxide, thus mitigating inflammatory responses.
  • Antimicrobial Activity : Studies have shown that derivatives of thiazoles exhibit significant antimicrobial properties against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans), indicating a broad spectrum of activity .
  • Antioxidant Properties : The compound has also demonstrated notable antioxidant activities in DPPH and hydroxyl radical scavenging assays, suggesting potential benefits in oxidative stress-related conditions .

Case Studies and Research Findings

Recent research highlights the multifaceted biological activities of related compounds in the pyrazolyl-thiazole class. For instance:

  • In a study focusing on pyrazolyl-thiazole derivatives, compounds showed significant inhibition zones against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) were reported to be low, indicating potent antimicrobial activity .
  • Computational studies utilizing molecular docking simulations have provided insights into the binding interactions between these compounds and their biological targets. These studies support experimental findings by elucidating the electronic properties and potential binding affinities .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole-4-Carboxamide Derivatives

Compound Name / ID Substituents (Thiazole Position 2) Amide Group Molecular Weight (g/mol) Purity (%) Reference
Target Compound Pyrazin-2-yl N-(Pyridin-4-ylmethyl) 305.34 N/A
Compound 32 1-(2-Azidobenzamido)-2-methylpropyl N-(2-Benzoylphenyl) 542.62 98
Compound 7d 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl N-(2,2,2-Trifluoroethyl) 465.94 N/A
Compound 7e 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl N-Cyclopropyl 423.99 N/A
Compound 36 2-Methyl-1-(3,4,5-trimethoxybenzamido)propyl N-Cyclopropyl 430.49 5

Key Observations :

  • Heterocyclic Diversity : The target compound incorporates pyrazine and pyridine rings, whereas analogs like 7d–7j feature pyrazole and chloropyridine groups. These substitutions influence electronic properties and steric bulk.
  • Amide Group Variations : The pyridin-4-ylmethyl amide in the target compound contrasts with bulkier groups (e.g., trifluoroethyl in 7d ), which may impact solubility and target binding.
  • Purity Challenges : Compounds with azidobenzamido substituents (e.g., 34 in ) show lower purity (31%), suggesting synthetic difficulties with nitro or bromo groups compared to the target compound’s simpler amide linkage.

Key Differences :

  • Amine Reactivity : Bulky amines (e.g., trifluoroethylamine ) require stronger coupling agents (DCC/DMAP), while aromatic amines (e.g., pyridin-4-ylmethylamine) may use milder conditions.
  • Purity Optimization : High-purity compounds (e.g., 32 ) are achieved via HPLC purification, whereas the target compound’s synthesis lacks reported purity data.

Physicochemical Properties and Stability

  • Molecular Weight : The target compound (305.34 g/mol) is lighter than analogs with bromo or trifluoromethyl groups (e.g., 7d: 465.94 g/mol ), suggesting better bioavailability.
  • Solubility : Pyridine and pyrazine rings enhance water solubility compared to hydrophobic substituents like cyclopropyl or bromophenyl .
  • Stability : Azido groups (e.g., in 32–34 ) may pose stability risks, whereas the target compound’s amide linkage is likely more stable under physiological conditions.

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